1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane
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Description
Synthesis Analysis
The synthesis of compounds related to "1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane" often involves complex reactions that lead to the formation of novel heterocyclic systems. For instance, compounds derived from similar sulfonyl groups have been synthesized starting from specific precursors through a series of reactions, showcasing the versatility and reactivity of such molecular frameworks (Dumić et al., 1993).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction and other spectroscopic methods to confirm the structure of synthesized compounds. For compounds akin to "this compound," crystallographic analysis has provided insights into their conformation and spatial arrangement, facilitating a deeper understanding of their chemical behavior and interactions (Dumić et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl groups are pivotal in the synthesis and modification of such compounds. These reactions enable the introduction of various functional groups, altering the compound's chemical properties and reactivity. For example, the palladium-catalyzed asymmetric cycloaddition has been utilized to synthesize sulfonyl-fused azepines, demonstrating the sulfonyl group's role in facilitating complex chemical transformations (Liu et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-19-12-10-14(13(20-2)9-11(12)15)21(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMIISZGJWRIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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